molecular formula C10H23BO2 B14424582 Boronic acid, hexyl-, diethyl ester CAS No. 86595-38-2

Boronic acid, hexyl-, diethyl ester

Cat. No.: B14424582
CAS No.: 86595-38-2
M. Wt: 186.10 g/mol
InChI Key: JPUWPFAUCZEFGB-UHFFFAOYSA-N
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Description

Boronic acid, hexyl-, diethyl ester is an organoboron compound that belongs to the class of boronic esters. These compounds are formed by the esterification of boronic acids with alcohols. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boronic acid, hexyl-, diethyl ester can be synthesized through the reaction of hexylboronic acid with diethyl alcohol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of boronic esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, hexyl-, diethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boronic acid, hexyl-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with unique properties

Mechanism of Action

The mechanism of action of boronic acid, hexyl-, diethyl ester involves the formation of boronate esters with diols. This interaction is reversible and can be exploited in various chemical processes. The compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid
  • Cyclohexylboronic acid

Uniqueness

Boronic acid, hexyl-, diethyl ester is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other boronic esters, it offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

86595-38-2

Molecular Formula

C10H23BO2

Molecular Weight

186.10 g/mol

IUPAC Name

diethoxy(hexyl)borane

InChI

InChI=1S/C10H23BO2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h4-10H2,1-3H3

InChI Key

JPUWPFAUCZEFGB-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCC)(OCC)OCC

Origin of Product

United States

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